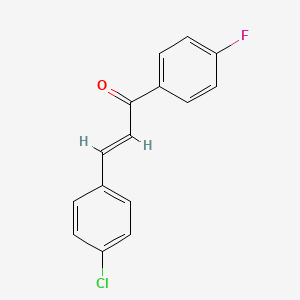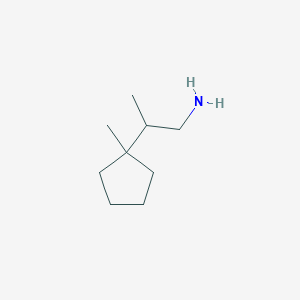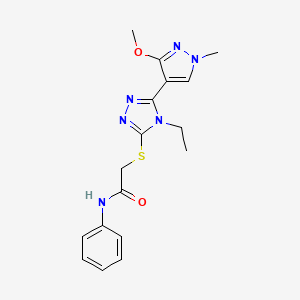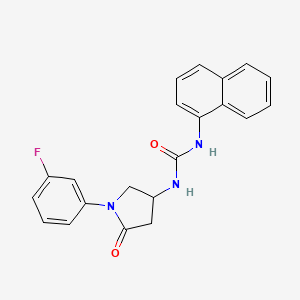
4-Chloro-4'-fluorochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-fluorochalcone is a chemical compound with the empirical formula C15H10ClFO . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
The synthesis of 4-Chloro-4’-fluorochalcone involves a multi-step reaction with three steps . The first step involves heating in toluene for 10 hours, yielding 84 percent of the product . The second step involves the use of sodium ethoxide in toluene for 30 hours, yielding 72 percent of the product . The final step involves heating in toluene for 50 hours at 80°C, yielding 68 percent of the product .Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-fluorochalcone includes a total of 29 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) . The SMILES string representation of the molecule isFc1ccc (cc1)C (=O)\\C=C\\c2ccc (Cl)cc2 . Physical And Chemical Properties Analysis
4-Chloro-4’-fluorochalcone has a molecular weight of 260.69 g/mol . It is a solid compound .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Cyanide Detection
4-Chloro-4'-fluorochalcone derivatives have been employed as part of fluorescent chemosensors for the detection of cyanide ions in mixed aqueous systems. For instance, a study by Yang et al. (2015) highlighted the use of a chalcone derivative that exhibits distinct green fluorescence and good stability in aqueous buffer solutions. This compound, in the presence of Fe3+ ions, acts as a highly selective probe for cyanide anions, showcasing potential for practical applications in biological and environmental monitoring through turn-on fluorescence mechanisms (Yang et al., 2015).
Nonlinear Optical Properties
The nonlinear optical properties of 4-Chloro-4'-fluorochalcone have been investigated due to their significance in various technological applications. Prabu et al. (2014) synthesized and characterized organic NLO crystals of 4-fluorochalcone, revealing insights into the vibrational modes and the electronic structure that contribute to its NLO properties. These findings are instrumental for the development of advanced optical materials and devices (Prabu et al., 2014).
Excited-State Dynamics in Solvent Polarity
The photophysical parameters of chalcone derivatives, including those similar to 4-Chloro-4'-fluorochalcone, have been studied to understand their excited-state dynamics. Song et al. (2018) explored how solvent polarity influences the fluorescence quantum yields, lifetimes, and relaxation paths of these compounds. Such research is crucial for applications in molecular probes and sensors, offering insights into the design of fluorescent materials with tailored properties for specific applications (Song et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUVJMPLPVNHX-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-fluorochalcone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2953596.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2953598.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2953603.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)
![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)
![exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B2953617.png)
